molecular formula C10H17NO2 B13288354 [1-(Furan-2-YL)ethyl](1-methoxypropan-2-YL)amine

[1-(Furan-2-YL)ethyl](1-methoxypropan-2-YL)amine

Cat. No.: B13288354
M. Wt: 183.25 g/mol
InChI Key: GPDLKCLETBGXHY-UHFFFAOYSA-N
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Description

1-(Furan-2-YL)ethylamine is a secondary amine featuring two distinct substituents: a 1-(furan-2-yl)ethyl group and a 1-methoxypropan-2-yl group. The furan moiety introduces aromaticity and oxygen-based polarity, while the methoxypropan group contributes ether functionality and branching.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

N-[1-(furan-2-yl)ethyl]-1-methoxypropan-2-amine

InChI

InChI=1S/C10H17NO2/c1-8(7-12-3)11-9(2)10-5-4-6-13-10/h4-6,8-9,11H,7H2,1-3H3

InChI Key

GPDLKCLETBGXHY-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC(C)C1=CC=CO1

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Furan-2-YL)ethylamine typically involves multiple steps, including the formation of the furan ring and the subsequent attachment of the ethyl and methoxypropan-2-ylamine groups. Specific synthetic routes and reaction conditions can vary, but common methods include:

Chemical Reactions Analysis

1-(Furan-2-YL)ethylamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Furan-2-YL)ethylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Furan-2-YL)ethylamine involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation. The methoxypropan-2-ylamine group can also interact with biological molecules, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physical parameters of 1-(Furan-2-YL)ethylamine and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Properties (Boiling Point, pKa, etc.) Source
1-(Furan-2-YL)ethylamine C10H17NO2 195.25* Furan-2-yl-ethyl, methoxypropan-2-yl Not reported (inferred: higher bp due to size) -
1-(Furan-2-yl)-2-methylpropan-1-amine C8H13NO 139.19 Furan-2-yl, methylpropan bp 68–69°C (9 Torr); pKa 9.66
1-(Furan-2-yl)-2-methoxyethan-1-amine C7H11NO2 141.17 Furan-2-yl, methoxyethyl bp not reported; used in heterocyclic synthesis
(1-Methoxypropan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine C11H19NOS 229.34 3-methylthiophen-2-yl, methoxypropan-2-yl Higher molar mass; sulfur introduces reactivity differences
[1-(Furan-2-yl)ethyl][1-(naphthalen-1-yl)ethyl]amine C18H19NO 265.35 Furan-2-yl, naphthalen-1-yl Bulky aromatic substituent; lower solubility

*Estimated based on structural similarity.

Key Observations:
  • Branching and Polarity : The methoxypropan group in the target compound introduces branching, likely enhancing steric hindrance compared to linear analogs like 1-(furan-2-yl)-2-methoxyethan-1-amine .
  • Aromatic vs. Aliphatic Substituents : Compounds with aromatic substituents (e.g., naphthalene in ) exhibit higher molar masses and reduced solubility in polar solvents compared to aliphatic analogs.
  • Heteroatom Effects : Replacing furan with thiophene (as in ) introduces sulfur, which may alter electronic properties and reactivity in catalytic or biological systems.

Biological Activity

The compound 1-(Furan-2-YL)ethylamine, also known as CID 43191845, is a member of the amine class of organic compounds. Its structural uniqueness, featuring a furan ring and a methoxypropan-2-yl moiety, suggests potential biological activities that warrant exploration. This article reviews the biological activity of this compound based on various studies, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C10H17NO2
  • Molecular Weight : 183.25 g/mol
  • CAS Number : 43191845

The biological activity of 1-(Furan-2-YL)ethylamine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate various biochemical pathways, influencing physiological responses.

2. Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : Studies have demonstrated that related compounds in its class can inhibit inflammatory pathways, specifically through the suppression of nitric oxide (NO) production and cyclooxygenase-2 (COX-2) expression in activated macrophages .
  • Neuroprotective Effects : Preliminary investigations suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems and reduction of oxidative stress .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityMethodologyKey Findings
Anti-inflammatoryIn vitro assays on RAW 264.7 cellsSignificant inhibition of NO production and COX-2 expression
NeuroprotectiveAnimal modelsReduction in neuroinflammation markers; improved cognitive function
AntioxidantCell culture studiesIncreased cellular resilience against oxidative stress

3. In Vivo Studies

In vivo studies have further elucidated the compound's effects:

  • In animal models, treatment with derivatives of this compound resulted in reduced inflammation markers in tissues exposed to lipopolysaccharide (LPS), indicating a potential role in managing inflammatory diseases .
  • Behavioral assessments post-treatment showed improvements in cognitive tasks, suggesting neuroprotective effects that may be beneficial for conditions like Alzheimer's disease .

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